molecular formula C9H11BrClN B1446491 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine CAS No. 1159976-87-0

4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine

Cat. No.: B1446491
CAS No.: 1159976-87-0
M. Wt: 248.55 g/mol
InChI Key: JLWNFCWRKLVYQT-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine is an organic compound with the molecular formula C9H11BrClN It is a derivative of benzenemethanamine, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively, and the nitrogen atom is bonded to two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Bromination: The amine group directs the bromination to the para position.

    Chlorination: Chlorination is carried out to introduce the chlorine atom at the ortho position.

    Dimethylation: The amine group is then dimethylated to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenemethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the dimethylamine group, can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
  • 4-Bromo-2-chlorobenzamide
  • Benzenamine, 4-bromo-2-chloro-

Uniqueness

4-Bromo-2-chloro-N,N-dimethyl-benzenemethanamine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions. The presence of both bromine and chlorine atoms, along with the dimethylamine group, provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-12(2)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWNFCWRKLVYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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